molecular formula C22H30N4O5S B2666472 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4,5-trimethoxyphenyl)propanamide CAS No. 1091132-39-6

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4,5-trimethoxyphenyl)propanamide

Cat. No.: B2666472
CAS No.: 1091132-39-6
M. Wt: 462.57
InChI Key: JHYSWCUDWBJWGM-UHFFFAOYSA-N
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Description

3-(2-(3-Cyclohexylureido)thiazol-4-yl)-N-(3,4,5-trimethoxyphenyl)propanamide is a synthetic small molecule designed for advanced anticancer research. Its structure incorporates key pharmacophores associated with disrupting microtubule dynamics and kinase activity, making it a compelling candidate for investigating novel oncotherapeutic pathways. The compound features a 3,4,5-trimethoxyphenyl moiety, a well-characterized pharmacophore known to inhibit tubulin polymerization by binding at the colchicine site . This binding disrupts microtubule formation during cell division, leading to the arrest of proliferation in malignant cells . Furthermore, the molecule contains a thiazole core, a privileged structure in medicinal chemistry that is found in several potent kinase inhibitors and cytotoxic agents . The inclusion of a ureido linker, specifically the 3-cyclohexylureido group attached to the thiazole ring, is intended to modulate the molecule's physicochemical properties and binding affinity, potentially enhancing solubility and target engagement. Recent research on analogous 3,4,5-trimethoxyphenyl thiazole-pyrimidine hybrids has demonstrated promising cytostatic effects against a diverse panel of cancer cell lines, including NSCLC, colorectal carcinoma, and breast cancer models . These structural analogues have also shown a high predicted probability of targeting kinase receptors based on in silico models . Consequently, this propanamide derivative is presented to the research community as a valuable tool compound for exploring the efficacy of hybrid microtubule-kinase targeting strategies, elucidating mechanisms of drug resistance, and conducting structure-activity relationship (SAR) studies in the pursuit of new chemotherapeutic agents.

Properties

IUPAC Name

3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O5S/c1-29-17-11-16(12-18(30-2)20(17)31-3)23-19(27)10-9-15-13-32-22(25-15)26-21(28)24-14-7-5-4-6-8-14/h11-14H,4-10H2,1-3H3,(H,23,27)(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYSWCUDWBJWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4,5-trimethoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-haloketones with thiourea under acidic conditions.

    Introduction of the Cyclohexylureido Group: The cyclohexylureido group is introduced by reacting the thiazole intermediate with cyclohexyl isocyanate.

    Attachment of the Trimethoxyphenyl Group: The final step involves coupling the intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4,5-trimethoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazoles or phenyl derivatives.

Scientific Research Applications

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4,5-trimethoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4,5-trimethoxyphenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Thiazole vs. Quinazolinone Cores

The target compound’s thiazole ring distinguishes it from quinazolinone-based analogues (e.g., compounds 14, 19), which exhibit potent tubulin inhibition (GI₅₀ = 6.33–17.90 µM) .

Role of 3,4,5-Trimethoxyphenyl Group

The 3,4,5-trimethoxyphenyl (TMP) moiety is critical for antitumor activity across analogues. In compound 19, dual TMP groups enhance potency (GI₅₀ = 6.33 µM) by strengthening hydrophobic interactions with tubulin’s colchicine-binding site . The target compound’s single TMP group may limit efficacy compared to 19 but could reduce off-target toxicity.

Cyclohexylurea Substituent

The cyclohexylurea group in the target compound is unique among compared analogues. Similar urea derivatives are known to inhibit kinases (e.g., VEGFR2) by mimicking ATP’s adenine moiety .

Activity Trends and SAR

  • Electron-Withdrawing Groups : Chlorine at the 4-position (compound 14) improves activity (GI₅₀ = 17.90 µM) compared to methoxy-substituted analogues (GI₅₀ = 14.12 µM) .
  • Dual TMP Substitution: Compound 19’s dual TMP-propanamide structure yields a 10-fold potency increase over mono-TMP analogues, highlighting the importance of synergistic binding .
  • Heterocyclic Linkers : Imidazole-pyridine linkers (compound 194) shift activity toward kinase inhibition (CK1δ IC₅₀ = 49 nM), demonstrating scaffold-dependent target selectivity .

Biological Activity

3-(2-(3-Cyclohexylureido)thiazol-4-yl)-N-(3,4,5-trimethoxyphenyl)propanamide is a synthetic compound characterized by its unique structural features, including a thiazole ring, a cyclohexylureido group, and a trimethoxy-substituted phenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research.

Structural Features

The compound's structure can be broken down into several key components:

Component Description
Thiazole RingA five-membered heterocyclic ring containing sulfur and nitrogen, known for its reactivity and biological activity.
Cyclohexylureido GroupA urea derivative that enhances the compound's pharmacological properties.
Trimethoxyphenyl MoietyContributes to the compound's lipophilicity and potential receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Kinase Inhibition : The compound has been shown to inhibit C-RAF and FLT3 kinases, which are involved in cell growth and proliferation pathways. This inhibition can lead to reduced cell migration and proliferation.
  • Cell Cycle Arrest : Studies indicate that the compound induces cell cycle arrest in the G2/M phase, which is critical for cancer treatment as it prevents cancer cells from dividing.
  • Apoptosis Induction : The compound promotes early apoptosis in cancer cells, enhancing its therapeutic potential in oncology.

Biological Activity Data

Recent studies have reported various biological activities associated with this compound:

Activity Cell Line IC50 (μM) Mechanism
CytotoxicityMCF-7 (breast cancer)0.52 - 6.26Inhibition of tubulin polymerization
CytotoxicityHepG2 (liver cancer)Not specifiedInduction of apoptosis and cell cycle arrest
Anti-inflammatoryNot specifiedNot specifiedPotential inhibition of COX-2 activity

Case Studies

  • Cytotoxicity Against MCF-7 Cells : A study demonstrated that the compound exhibited significant cytotoxic effects against MCF-7 cells with an IC50 range indicating effective inhibition of cell growth. Mechanistic studies revealed that it inhibits tubulin polymerization and induces apoptosis through G2/M phase arrest .
  • Inhibition of HepG2 Cell Proliferation : Another investigation highlighted the ability of this compound to suppress HepG2 colony formation and inhibit rapid cell proliferation, showcasing its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile suggests that this compound has favorable solubility properties compared to other compounds like sorafenib, which may enhance its bioavailability and therapeutic efficacy.

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